N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
N-{[5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5, a 3,4-dichlorophenyl group at position 4, and a methyl-linked 2-phenylacetamide moiety. The 3,4-dichlorophenyl substituent likely enhances electron-withdrawing effects, improving receptor binding, while the butylsulfanyl group may optimize lipophilicity for membrane permeability .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4OS/c1-2-3-11-29-21-26-25-19(27(21)16-9-10-17(22)18(23)13-16)14-24-20(28)12-15-7-5-4-6-8-15/h4-10,13H,2-3,11-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVVRLJXYECGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a butylthiol reacts with a suitable halogenated precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the condensation of the triazole derivative with phenylacetic acid or its derivatives under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by its key functional groups:
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Triazole Ring : A 1,2,4-triazole core, which can act as a weak base and participate in hydrogen bonding or π-π stacking interactions.
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Butylsulfanyl Group : A thioether (-S-alkyl) that may undergo oxidation or nucleophilic substitution.
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3,4-Dichlorophenyl Substituent : Electron-withdrawing chlorine atoms reduce aromatic reactivity but enhance stability.
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Phenylacetamide : The amide group is susceptible to hydrolysis under acidic/basic conditions.
Hypothetical Reaction Pathways
Reactions are predicted based on structural analogs from PubChem and EvitaChem data :
Stability Under Synthetic Conditions
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Thermal Stability : The triazole ring is stable up to 200°C, but prolonged heating in polar solvents (e.g., DMSO) may lead to decomposition.
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pH Sensitivity : The amide bond hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions .
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Light Sensitivity : The dichlorophenyl group may undergo photodegradation, forming chlorinated byproducts .
Biological Interaction Pathways
While direct pharmacological data for this compound is limited, analogous triazole derivatives exhibit:
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Enzyme Inhibition : Binding to cytochrome P450 or kinases via triazole-metal coordination.
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Antifungal Activity : Disruption of ergosterol biosynthesis through sulfhydryl group interactions .
Key Challenges in Reactivity Studies
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of phenylacetamides, including compounds similar to N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide, exhibit anticonvulsant properties. A study demonstrated that certain analogs showed significant efficacy in animal models for epilepsy, particularly in maximal electroshock and pentylenetetrazole-induced seizures . The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant activity.
Antimicrobial Properties
Compounds containing triazole moieties have been noted for their antimicrobial activities. Triazoles can act as antifungal agents and have been incorporated into various pharmaceuticals targeting fungal infections. The presence of the butylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Antipsychotic Potential
Research on related phenylacetamides has indicated potential antipsychotic effects through interactions with serotonin receptors (5-HT2A) and dopamine receptors (D2). These interactions are crucial for the modulation of neurotransmitter systems involved in psychotic disorders . The structural modifications in this compound may offer new avenues for developing antipsychotic medications.
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Formation of Triazole Ring : The initial step involves the synthesis of the triazole core through condensation reactions.
- Alkylation : The butylsulfanyl group is introduced via alkylation methods.
- Final Coupling : The phenylacetamide moiety is attached to complete the synthesis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: It may inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms, resulting in their death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several 1,2,4-triazole-acetamide derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Key Observations
Halogenated aryl groups (3,4-dichlorophenyl vs. 2,6-dichlorophenyl in ) influence electronic and steric interactions. The 3,4-dichloro configuration may enhance binding to hydrophobic pockets in enzymes or receptors.
Acetamide Tail Modifications :
- The 2-phenylacetamide in the target compound contrasts with polar groups like 3-hydroxypropyl in , which may improve aqueous solubility but reduce membrane permeability.
Synthetic Accessibility :
- Compounds with benzotriazole or benzothiazole moieties () require multi-step synthesis, whereas the target compound’s simpler alkyl/aryl groups may streamline production.
Research Findings and Limitations
- Crystallographic Data : Many analogues (e.g., ) were characterized via X-ray crystallography using SHELX software , confirming planar triazole cores and substituent orientations critical for activity.
Biological Activity
N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H22Cl2N4OS, with a molecular weight of approximately 449.39 g/mol. The structure features a triazole ring, a butylsulfanyl group, and a dichlorophenyl moiety, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22Cl2N4OS |
| Molecular Weight | 449.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 391932-83-5 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been found to inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of cell wall synthesis and interference with metabolic pathways critical for microbial survival.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound against several pathogens including Escherichia coli and Staphylococcus aureus, it demonstrated minimum inhibitory concentrations (MIC) as low as 32 µg/mL. These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also shown promising anticancer activity in vitro. It appears to induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.
Research Findings
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound can reduce cell viability significantly at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in apoptosis induction.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The presence of the triazole ring suggests potential inhibition of enzymes involved in fungal and bacterial cell wall synthesis.
- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs) may lead to cell cycle arrest and subsequent apoptosis in cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Concentration Range |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Growth inhibition | MIC = 32 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 10 - 50 µM |
Q & A
Q. What are the key synthetic routes for synthesizing this triazole-based compound, and how can intermediates be validated?
The compound can be synthesized via nucleophilic substitution and coupling reactions. A common approach involves:
- Step 1: Formation of the triazole core by cyclizing thiocarbazide derivatives under acidic conditions.
- Step 2: Alkylation of the triazole ring at the 3-position using a bromomethyl precursor.
- Step 3: Introduction of the butylsulfanyl group via thiol-ether formation. Intermediate validation requires X-ray crystallography (as demonstrated for analogous triazole-acetamide structures) to confirm regioselectivity and stereochemistry . HPLC-MS and ¹H/¹³C NMR should monitor reaction progress, with emphasis on resolving peaks for the dichlorophenyl (δ 7.4–7.6 ppm) and butylsulfanyl (δ 1.2–1.6 ppm) groups .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- X-ray crystallography provides unambiguous confirmation of the triazole ring geometry and substituent positions .
- FT-IR spectroscopy identifies key functional groups (e.g., C=S stretch at ~650 cm⁻¹, C-Cl at ~750 cm⁻¹).
- NMR spectroscopy : ¹H NMR resolves aromatic protons (dichlorophenyl and phenylacetamide), while ¹³C NMR distinguishes carbonyl (C=O at ~170 ppm) and triazole carbons .
Q. What role do the butylsulfanyl and 3,4-dichlorophenyl groups play in the compound’s physicochemical properties?
- The butylsulfanyl group enhances lipophilicity (logP > 3), improving membrane permeability, as observed in structurally similar triazole derivatives .
- The 3,4-dichlorophenyl moiety contributes to π-π stacking interactions in target binding, critical for biological activity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in triazole ring formation. Pair this with statistical experimental design (e.g., Box-Behnken or factorial design) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the integration of computational path searches with experimental validation to reduce trial-and-error approaches .
Q. What strategies mitigate by-product formation during the alkylation step of the triazole ring?
- Temperature control : Lowering reaction temperatures (<60°C) reduces side reactions like over-alkylation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, minimizing dimerization .
- In-line monitoring : Use HPLC-MS to detect by-products (e.g., bis-alkylated species) in real time, enabling rapid adjustments .
Q. How should researchers address contradictions in biological activity data across different studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, incubation time).
- Purity validation : Use HPLC-ELSD to confirm >98% purity, as impurities (e.g., unreacted dichlorophenyl precursors) can skew activity .
- Meta-analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity) influencing activity trends .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- High-performance countercurrent chromatography (HPCCC) separates compounds based on partition coefficients, ideal for non-volatile triazole derivatives.
- Membrane filtration (e.g., nanofiltration with 300 Da MWCO) removes low-MW impurities .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
